4-(azetidin-3-yl)-1,3-thiazole, trifluoroacetic acid
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Overview
Description
4-(azetidin-3-yl)-1,3-thiazole, trifluoroacetic acid is a heterocyclic compound that contains both azetidine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . The subsequent aza-Michael addition yields the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(azetidin-3-yl)-1,3-thiazole, trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the thiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the azetidine or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-(azetidin-3-yl)-1,3-thiazole, trifluoroacetic acid has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(azetidin-3-yl)-1,3-thiazole, trifluoroacetic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways involved can vary based on the specific bioactive molecule synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(azetidin-3-yl)-1,3-oxazole-4-carboxylic acid, trifluoroacetic acid
- 3-(azetidin-3-yl)-4-fluoro-1H-pyrazole, trifluoroacetic acid
Uniqueness
4-(azetidin-3-yl)-1,3-thiazole, trifluoroacetic acid is unique due to the presence of both azetidine and thiazole rings, which confer distinct chemical and biological properties. This combination of rings is less common compared to other similar compounds, making it a valuable scaffold for the development of new molecules with diverse applications .
Properties
CAS No. |
2763751-08-0 |
---|---|
Molecular Formula |
C8H9F3N2O2S |
Molecular Weight |
254.2 |
Purity |
95 |
Origin of Product |
United States |
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